N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(2-Methoxyethyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, a 3-methylphenyl group at the N⁴ position, and a 2-methoxyethyl substituent at the N⁶ position.
Properties
IUPAC Name |
6-N-(2-methoxyethyl)-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-7-6-8-16(13-15)24-19-18-14-23-27(17-9-4-3-5-10-17)20(18)26-21(25-19)22-11-12-28-2/h3-10,13-14H,11-12H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYLQWZXQSHCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the 2-methoxyethyl, 3-methylphenyl, and phenyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The industrial process also emphasizes safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.
Scientific Research Applications
N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N6-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Notes:
- Solubility Trends: The 2-methoxyethyl group in the target compound likely improves solubility compared to analogs with nonpolar substituents (e.g., cyclohexenylethyl or isopropyl ). However, solubility remains lower than derivatives with hydrophilic triazole or morpholine moieties .
- Biological Activity : Substituents at N⁴ and N⁶ critically influence target selectivity. For example, the 3-methylphenyl group in the target compound may enhance affinity for tyrosine kinases, while chloro or morpholine groups (as in ) modulate potency against specific isoforms .
- Synthetic Complexity : The target compound’s synthesis likely parallels methods for similar derivatives, such as nucleophilic substitution reactions on 4,6-dichloropyrimidine precursors . Yields for such reactions range from 28% to 65%, depending on steric and electronic effects of substituents .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- N⁴ Aryl Groups : Derivatives with electron-donating groups (e.g., 3-methylphenyl) exhibit improved kinase inhibition compared to electron-withdrawing substituents (e.g., 4-chlorophenyl) .
- N⁶ Alkyl/Ether Chains : Methoxyethyl or methoxypropyl groups balance solubility and membrane penetration, making them preferable over purely hydrophobic chains (e.g., cyclohexenylethyl) .
Thermal Stability: Melting points for pyrazolo[3,4-d]pyrimidine analogs typically range between 200–300°C. The target compound’s melting point is expected to align with analogs like N⁴-(2-methoxyphenyl)-N³-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (243–245°C) .
Spectroscopic Data :
Biological Activity
N~6~-(2-methoxyethyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N6O2
- Molecular Weight : 358.42 g/mol
- CAS Number : 134155560
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases. Specifically, this compound has shown inhibitory effects on casein kinase 1 (CK1), which is implicated in numerous cellular processes and disease states including cancer and neurodegenerative disorders . The compound's structure allows it to interact effectively with the ATP-binding sites of these kinases.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Growth : In vitro studies revealed that this compound effectively inhibited the growth of cancer cell lines such as MCF-7 and HCT-116. The compound induced apoptosis and suppressed cell migration .
| Cell Line | IC50 (µM) | Effect on Apoptosis | Effect on Migration |
|---|---|---|---|
| MCF-7 | 0.3 | Strong | Inhibited |
| HCT-116 | 7.60 | Moderate | Inhibited |
Selectivity and Target Profile
The selectivity of this compound for specific kinases has been a focus of recent investigations. The compound has shown dual inhibition profiles against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), making it a candidate for targeted cancer therapies .
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Case Study 1 : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives reported that one derivative exhibited an IC50 value of 78 nM against CK1 in cellular assays. This highlights the potential of these compounds in modulating kinase activity in cancer cells .
- Case Study 2 : Another study evaluated the efficacy of a related compound in an animal model and found significant tumor reduction when treated with the pyrazolo[3,4-d]pyrimidine derivative compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
